molecular formula C21H16N2O4S2 B2883969 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide CAS No. 898427-49-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide

Numéro de catalogue: B2883969
Numéro CAS: 898427-49-1
Poids moléculaire: 424.49
Clé InChI: WYDCCEZGSQVBMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG6 has been shown to have a high affinity for the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.

Mécanisme D'action

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide exerts its pharmacological effects by inhibiting PTP1B activity. PTP1B is a negative regulator of insulin signaling, and its inhibition results in increased insulin sensitivity and glucose uptake. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose tolerance in obese mice. In addition, this compound has been shown to decrease body weight and adiposity in high-fat diet-induced obese mice. These findings suggest that this compound may have potential as an anti-obesity agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide is its high affinity for PTP1B, which makes it a potent inhibitor of this enzyme. In addition, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes and obesity. In addition, further studies are needed to determine the optimal dosing and administration of this compound in vivo. Another direction is to explore the potential of this compound as a tool compound for the study of PTP1B biology and its role in insulin signaling and glucose homeostasis. Finally, it would be interesting to investigate the potential of this compound in other disease states, such as cancer, where PTP1B has been implicated as a therapeutic target.

Méthodes De Synthèse

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylacetic acid. This intermediate is then reacted with phenylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. The final step involves the reaction of the sulfonyl chloride derivative with 2-aminoacetophenone to yield this compound. The overall yield of this synthesis method is approximately 20%.

Applications De Recherche Scientifique

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound inhibits PTP1B activity with an IC50 value of 0.6 μM. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in obese mice. These findings suggest that this compound may have therapeutic potential for the treatment of type 2 diabetes and obesity.

Propriétés

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c24-18-11-10-14(12-16(18)21-23-17-8-4-5-9-19(17)28-21)22-20(25)13-29(26,27)15-6-2-1-3-7-15/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDCCEZGSQVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.